molecular formula C16H20O2S B12584065 [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene CAS No. 646504-91-8

[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene

Cat. No.: B12584065
CAS No.: 646504-91-8
M. Wt: 276.4 g/mol
InChI Key: CNCQAIDLCNLLKN-UHFFFAOYSA-N
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Description

[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene is an organic compound that features a complex structure combining a cyclohexyl ring, a propene group, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the propene group. One common method involves the halogenation of prop-1-ene-1,3-sultone to obtain a halogenated intermediate, which is then subjected to an exchange reaction in the presence of a phase-transfer catalyst . This method is advantageous due to its simplicity, high safety, and low cost.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and exchange reactions, utilizing readily available raw materials and efficient catalysts to ensure high yield and purity. The process is designed to minimize byproducts and optimize reaction conditions for scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, reduced cyclohexyl compounds, and oxidized sulfonyl derivatives.

Mechanism of Action

The mechanism of action of [3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that interact with biological molecules. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene is unique due to its combination of a cyclohexyl ring, a propene group, and a sulfonyl group attached to a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.

Properties

CAS No.

646504-91-8

Molecular Formula

C16H20O2S

Molecular Weight

276.4 g/mol

IUPAC Name

3-(2-methylidenecyclohexyl)prop-1-enylsulfonylbenzene

InChI

InChI=1S/C16H20O2S/c1-14-8-5-6-9-15(14)10-7-13-19(17,18)16-11-3-2-4-12-16/h2-4,7,11-13,15H,1,5-6,8-10H2

InChI Key

CNCQAIDLCNLLKN-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC1CC=CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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